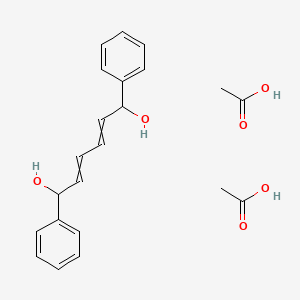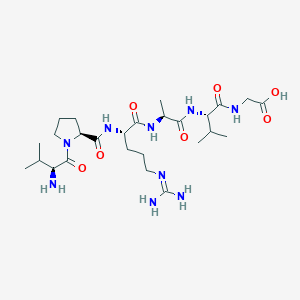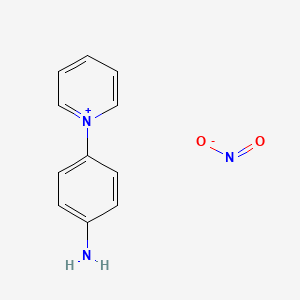![molecular formula C16H10N8O4S2 B12575338 4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid CAS No. 195609-94-0](/img/structure/B12575338.png)
4,4'-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid is a chemical compound known for its unique structure and potential applications in various fields. This compound features a disulfide linkage connecting two tetrazole rings, which are further attached to benzoic acid moieties. The presence of tetrazole rings and disulfide bonds makes it an interesting subject for research in materials science and coordination chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid typically involves the following steps:
Formation of Tetrazole Rings: The tetrazole rings can be synthesized through the cyclization of appropriate nitrile precursors with sodium azide under acidic conditions.
Disulfide Bond Formation: The disulfide linkage is introduced by oxidizing thiol precursors using oxidizing agents such as hydrogen peroxide or iodine.
Attachment to Benzoic Acid: The final step involves coupling the tetrazole-disulfide intermediate with benzoic acid derivatives using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and relatively recent development. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The tetrazole rings can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Coupling Reagents: EDCI, DMAP.
Major Products
Oxidation Products: Sulfonic acids.
Reduction Products: Thiols.
Substitution Products: Various substituted tetrazoles.
Applications De Recherche Scientifique
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid has several scientific research applications:
Materials Science: It is used as a linker in the construction of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Coordination Chemistry: The compound’s unique structure allows it to form stable complexes with various metal ions, making it useful in studying coordination chemistry.
Biological Applications: The tetrazole rings and disulfide bonds can interact with biological molecules, potentially leading to applications in drug delivery and molecular recognition.
Mécanisme D'action
The mechanism of action of 4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid involves its ability to form stable complexes with metal ions. The tetrazole rings and disulfide bonds provide multiple coordination sites, allowing the compound to bind strongly to metal ions. This binding can influence the properties of the metal ions and the overall complex, leading to various applications in materials science and coordination chemistry .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-{Disulfanediylbis[(1H-tetrazole-5,1-diyl)]}dibenzoic acid: Unique due to its disulfide linkage and tetrazole rings.
4,4’-{Diethynylanthracene-9,10-diyl}dibenzoic acid: Features ethynyl groups instead of disulfide bonds.
4,4’-{1,2-Diphenylethene-1,2-diyl}dibenzoic acid: Contains diphenylethene moieties instead of tetrazole rings.
Propriétés
Numéro CAS |
195609-94-0 |
|---|---|
Formule moléculaire |
C16H10N8O4S2 |
Poids moléculaire |
442.4 g/mol |
Nom IUPAC |
4-[5-[[1-(4-carboxyphenyl)tetrazol-5-yl]disulfanyl]tetrazol-1-yl]benzoic acid |
InChI |
InChI=1S/C16H10N8O4S2/c25-13(26)9-1-5-11(6-2-9)23-15(17-19-21-23)29-30-16-18-20-22-24(16)12-7-3-10(4-8-12)14(27)28/h1-8H,(H,25,26)(H,27,28) |
Clé InChI |
AGWXWFSOKUYDRG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(=O)O)N2C(=NN=N2)SSC3=NN=NN3C4=CC=C(C=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)

![Naphtho[2,3-c]furan-4,9-dione, 5,8-dihydroxy-1-methyl-](/img/structure/B12575274.png)



![Acetamide,N-cyclohexyl-2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-](/img/structure/B12575302.png)
![Ethanone, 1-(4-methyl[1,1'-biphenyl]-3-yl)-](/img/structure/B12575304.png)
![4-Bromo-3-[hydroxy(4-nitrophenyl)methyl]but-3-en-2-one](/img/structure/B12575306.png)

![3-(1-Piperidinylmethyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12575329.png)



